2-Methoxypropandioic acid ethyl methyl ester

Vue d'ensemble

Description

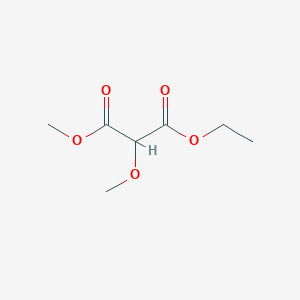

“2-Methoxypropandioic acid ethyl methyl ester” is an organic compound with the molecular formula C7H12O5 and a molecular weight of 176.17 . It is derived from Methyl Methoxyacetate, which is a reagent used in the synthesis of diphenylamine-terepthaldehyde resins .

Synthesis Analysis

Esters are usually prepared from carboxylic acids by the methods already discussed. Thus, carboxylic acids are converted directly into esters by SN2 reaction of a carboxylate ion with a primary alkyl halide or by Fischer esterification of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst .Molecular Structure Analysis

The molecular structure of “2-Methoxypropandioic acid ethyl methyl ester” can be represented as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Esters can be synthesized from acid chlorides, acid anhydrides, and carboxylic acids. Esters can undergo hydrolysis under acidic or basic conditions, trans-esterification, aminolysis, reduction .Physical And Chemical Properties Analysis

The boiling point of “2-Methoxypropandioic acid ethyl methyl ester” is predicted to be 223.4±20.0 °C and its density is predicted to be 1.116±0.06 g/cm3 . It is slightly soluble in Chloroform and Methanol .Applications De Recherche Scientifique

Flavor and Fragrance Industry

Esters are well-known for their pleasant odors and are often responsible for the characteristic fragrances of fruits and flowers . “2-Methoxypropandioic acid ethyl methyl ester” can be used in the synthesis of flavoring agents that mimic natural scents or tastes. This compound could be particularly useful in creating new fragrances or enhancing existing ones in perfumes and colognes.

Biofuels

Given the structure of esters, “2-Methoxypropandioic acid ethyl methyl ester” might be explored as a potential biofuel or additive to biofuel formulations. Its properties could contribute to more efficient combustion or serve as an eco-friendly alternative to traditional fossil fuels.

Each of these applications leverages the chemical properties of esters, such as their pleasant aroma, solubility, and reactivity, to serve specific industry needs. The versatility of “2-Methoxypropandioic acid ethyl methyl ester” makes it a valuable compound for research and development across these diverse fields. Information adapted from Chemistry LibreTexts and NIST Chemistry WebBook .

Mécanisme D'action

Mode of Action

Esters are known to undergo hydrolysis in the presence of water and enzymes, breaking down into their constituent alcohol and carboxylic acid . This process can lead to various changes in the body, depending on the specific targets of the compound.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Methoxypropandioic acid ethyl methyl ester . Factors such as temperature, pH, and the presence of other substances can affect the rate of ester hydrolysis, and thus the bioavailability of the compound. Additionally, individual factors such as age, sex, health status, and genetic factors can also influence the compound’s action and efficacy.

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may be toxic if inhaled. It may cause drowsiness or dizziness. It is suspected of causing cancer and of damaging fertility or the unborn child. It may cause damage to organs (Liver, Kidney) through prolonged or repeated exposure if swallowed .

Propriétés

IUPAC Name |

1-O-ethyl 3-O-methyl 2-methoxypropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O5/c1-4-12-7(9)5(10-2)6(8)11-3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFDVKYCCJYDRFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80722258 | |

| Record name | Ethyl methyl methoxypropanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80722258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxypropandioic acid ethyl methyl ester | |

CAS RN |

56752-40-0 | |

| Record name | Ethyl methyl methoxypropanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80722258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[(Cyclohexyloxy)carbonyl]oxy}ethyl 2-oxo-3-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-2,3-dihydro-1H-benzimidazole-4-carboxylate](/img/structure/B1425227.png)

![N-{[(2-nitrophenyl)amino]carbonyl}glycine](/img/structure/B1425232.png)

![[3-(2,5-Dichlorophenyl)-2-methylpropyl]amine hydrochloride](/img/structure/B1425233.png)

![2-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1425244.png)

![5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1425245.png)

![{3-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride](/img/structure/B1425246.png)

![[(5-Methyl-1H-indazol-3-yl)methyl]amine hydrochloride](/img/structure/B1425248.png)

![3-{[2-(2,4-Difluorophenyl)-2-oxoethyl]carbamoyl}propanoic acid](/img/structure/B1425249.png)